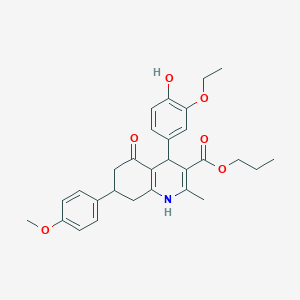

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Overview

Description

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include ethoxyphenyl and methoxyphenyl derivatives, which undergo a series of reactions such as condensation, cyclization, and esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl and methoxy groups can be oxidized to form quinones and other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as anti-inflammatory and antioxidant properties.

Medicine: Research explores its potential as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

- 3-Ethoxy-4-hydroxyphenylacetonitrile

- 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

Uniqueness

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and various biological activities supported by recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C29H33NO6

- Molecular Weight : 491.6 g/mol

- CAS Number : 880399-33-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Condensation : Reacting 3-ethoxy-4-hydroxybenzaldehyde with a suitable amine to form an intermediate.

- Cyclization and Esterification : Converting the intermediate into the final product using organic solvents and catalysts like p-toluenesulfonic acid.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with enzymes and receptors, modulating their activity.

- DNA Intercalation : The quinoline core can intercalate with DNA, influencing gene expression and cellular functions.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer applications:

- Cell Line Testing : In vitro studies have shown significant cytotoxic activity against various cancer cell lines including HeLa (human cervix carcinoma) and C6 (rat glioma). For example, certain derivatives exhibited IC50 values as low as 3.2 µg/mL against C6 cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties:

- Mechanism : It inhibits bacterial growth by disrupting cell wall synthesis and affecting metabolic pathways.

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties:

- Testing Methodology : Compounds were evaluated for their ability to reduce inflammation in animal models, showing promising results in reducing edema and pain .

Other Pharmacological Activities

The compound has been linked to several other pharmacological effects:

- Antioxidant Activity : Exhibits potential in scavenging free radicals.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress .

Case Studies

- Study on Cancer Cell Lines : A study assessed the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced anticancer activity.

- Inflammation Model in Rats : Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound showed a dose-dependent reduction in swelling compared to control groups.

Properties

IUPAC Name |

propyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO6/c1-5-13-36-29(33)26-17(3)30-22-14-20(18-7-10-21(34-4)11-8-18)15-24(32)28(22)27(26)19-9-12-23(31)25(16-19)35-6-2/h7-12,16,20,27,30-31H,5-6,13-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSGKIUUAHWHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OCC)C(=O)CC(C2)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386484 | |

| Record name | ST50252699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5713-80-4 | |

| Record name | ST50252699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.